molecular formula C12H16O3 B8247017 2-(2,6-Dimethylphenoxy)ethyl acetate

2-(2,6-Dimethylphenoxy)ethyl acetate

Cat. No.: B8247017
M. Wt: 208.25 g/mol
InChI Key: SIETVEYMFJUCGT-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenoxy)ethyl acetate is an organic compound with the molecular formula C12H16O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 6 positions, and an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenoxy)ethyl acetate typically involves the reaction of 2,6-dimethylphenol with ethyl bromoacetate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 90°C) overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenoxy)ethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles.

    Oxidation: The phenoxy group can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted phenoxy compounds.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-(2,6-Dimethylphenoxy)ethyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenoxy)ethyl acetate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes and receptors, modulating their activity. The acetate moiety can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dimethylphenoxy)acetic acid
  • Ethyl 2-(2,6-dimethylphenoxy)acetate
  • 2,6-Dimethylphenoxyacetic acid

Uniqueness

2-(2,6-Dimethylphenoxy)ethyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenoxy group with methyl substitutions and an ethyl acetate moiety makes it versatile for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(2,6-dimethylphenoxy)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9-5-4-6-10(2)12(9)15-8-7-14-11(3)13/h4-6H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIETVEYMFJUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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